Potassium p-nitrophenoxide

説明

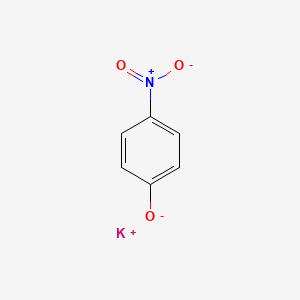

Potassium p-nitrophenoxide (C₆H₄NO₃⁻K⁺) is an aryloxide salt derived from p-nitrophenol, where the nitro group (-NO₂) occupies the para position on the benzene ring. This structural feature imparts strong electron-withdrawing properties, lowering the pKa of the parent phenol (pKa ≈ 7.1) and enhancing its stability as a leaving group in organic reactions . The compound is widely utilized in biochemical assays (e.g., enzyme activity monitoring via spectrophotometry) and organic synthesis (e.g., as a catalyst or leaving group in Michael additions and acyl transfer reactions) . Its potassium counterion improves solubility in polar solvents, facilitating applications in aqueous and phase-transfer catalysis systems .

特性

分子式 |

C6H4KNO3 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC名 |

potassium;4-nitrophenolate |

InChI |

InChI=1S/C6H5NO3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+1/p-1 |

InChIキー |

AZOQUFPCCRLIER-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-].[K+] |

製品の起源 |

United States |

類似化合物との比較

Resorufin Acetate

- Structural Difference: Resorufin contains a fused xanthene ring system, whereas p-nitrophenoxide is a simple para-substituted phenol.

- Leaving Group Ability: Resorufin’s phenol group has a lower pKa (5.8 vs. 7.1 for p-nitrophenol), making it a superior leaving group under acidic conditions. At pH 5.8, resorufin acetate hydrolysis is detectable, while p-nitrophenoxide release is nearly impossible .

- Spectrophotometric Sensitivity: The molar absorption coefficient (ε) of resorufin ion (69,700 M⁻¹cm⁻¹) is 3.8× higher than p-nitrophenoxide (18,300 M⁻¹cm⁻¹), enabling more sensitive detection in assays .

Table 1: Key Properties of Resorufin vs. p-Nitrophenoxide

| Property | Resorufin Ion | p-Nitrophenoxide |

|---|---|---|

| pKa of Parent Phenol | 5.8 | 7.1 |

| Molar Absorption (ε) | 69,700 M⁻¹cm⁻¹ | 18,300 M⁻¹cm⁻¹ |

| Detectable pH Range | pH ≥ 5.8 | pH ≥ 7.1 |

3-Nitrophenoxide and 3,4-Dinitrophenoxide

- Substituent Effects: The meta-nitro (3-nitrophenoxide) and di-nitro (3,4-dinitrophenoxide) groups further lower the phenol pKa compared to para-substitution, enhancing leaving group ability.

- Reactivity: In alkaline phosphatase assays, these analogs span a pKa range of ~3 units, leading to a 10³-fold increase in reactivity over p-nitrophenoxide. However, their monoesterase/diesterase activity ratios remain comparable to p-nitrophenoxide .

Table 2: Reactivity of Nitrophenoxide Derivatives

| Compound | pKa of Parent Phenol | Relative Reactivity |

|---|---|---|

| p-Nitrophenoxide | 7.1 | 1× (Baseline) |

| 3-Nitrophenoxide | ~6.5 (estimated) | 10–100× |

| 3,4-Dinitrophenoxide | ~4.5 (estimated) | 100–1000× |

Potassium Picrate (2,4,6-Trinitrophenoxide)

- Lipophilicity : The three nitro groups in picrate increase its lipophilicity, enhancing extraction efficiency into organic solvents like methylene chloride.

- Phase-Transfer Catalysis: In crown ether-assisted extraction, picrate’s extraction efficiency exceeds p-nitrophenoxide due to stronger anion-crown ether interactions. For example, with dibenzo-18-crown-6, picrate extraction is >90%, compared to <50% for p-nitrophenoxide .

2,4,6-Trichlorophenoxide (TCP Ester)

- Electron-Withdrawing Groups : Chlorine substituents provide electronegativity but less resonance stabilization than nitro groups.

- Catalytic Performance : In isothiourea-catalyzed Michael additions, TCP esters yield 63% product (vs. 66% for p-nitrophenyl esters), suggesting comparable effectiveness as leaving groups despite differences in electronic effects .

Enzymatic Assays

- Substrate Sensitivity: p-Nitrophenoxide is a standard chromophore in assays (e.g., lipase, phosphatase) due to its yellow color (λmax = 400–415 nm). However, its ε varies with pH and temperature (e.g., 16,600 M⁻¹cm⁻¹ at pH 7.2 vs. 20,000 M⁻¹cm⁻¹ at pH 8.5 ).

- Limitations : At near-neutral pH, incomplete ionization reduces detection sensitivity, prompting alternatives like resorufin esters for low-pH assays .

Table 3: Spectrophotometric Properties in Enzyme Assays

| Substrate | ε (M⁻¹cm⁻¹) | Optimal pH |

|---|---|---|

| p-Nitrophenyl acetate | 16,600–18,300 | 7.0–8.5 |

| Resorufin acetate | 69,700 | 5.8–7.4 |

| 4-Nitrophenyl butyrate | 18,300 | 7.0–8.5 |

Extraction and Phase-Transfer Catalysis

- Crown Ether Complexation: p-Nitrophenoxide’s extraction efficiency into methylene chloride is moderate (40–50% with 18-crown-6) but lower than picrate (>90%). This reflects the anion’s size and charge density .

Key Considerations and Limitations

- pH Dependency: p-Nitrophenoxide’s ionization state critically impacts its spectrophotometric detectability and leaving group ability.

- Structural Trade-offs : While electron-withdrawing groups enhance leaving ability, they may reduce solubility or complicate synthesis.

Q & A

Q. How is potassium p-nitrophenoxide detected in enzymatic activity assays?

this compound is commonly detected via UV-Vis spectrophotometry due to its strong absorption at 400 nm. In assays like lipase activity measurements, substrates such as 4-nitrophenyl butyrate hydrolyze to release p-nitrophenoxide, which is quantified by monitoring absorbance at 400 nm. This method requires calibration with standard concentrations and pH control (e.g., borate buffer at pH 8.0–10.0) to ensure accurate readings .

Q. What storage conditions are recommended for this compound to maintain stability?

this compound derivatives (e.g., disodium salts) should be stored at 0–6°C in airtight containers to prevent hydrolysis or degradation. For long-term stability, freeze aliquots at -20°C and avoid repeated freeze-thaw cycles. Storage guidelines align with protocols for similar nitrophenol derivatives, which are sensitive to moisture and light .

Q. What experimental precautions are necessary when handling this compound?

Use impervious gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Decontaminate spills with absorbent materials and neutralize residues with weak acids (e.g., acetic acid) to prevent exothermic reactions .

Advanced Research Questions

Q. How do solvent effects influence the reaction kinetics of this compound in SN2 mechanisms?

Solvent polarity and microsolvation significantly impact reaction barriers. For example, acetone stabilizes ion pairs (e.g., sodium p-nitrophenoxide and halomethanes), lowering activation energy for SN2 reactions. Computational studies (DFT/molecular dynamics) reveal that polar aprotic solvents reduce transition-state destabilization by ~3–5 kcal/mol compared to aqueous environments. Experimental validation via ¹⁹F-NMR or kinetic isotopic effects can resolve solvent-specific discrepancies .

Q. How can computational methods reconcile discrepancies between experimental and theoretical activation barriers in hydrolysis reactions?

Hybrid QM/MM simulations and implicit solvent models (e.g., COSMO) are used to account for solvation effects on hydrolysis pathways. For example, isolated p-nitrophenoxide dianions may show spontaneous dissociation in vacuum simulations, but explicit solvent inclusion introduces barriers (~29–33 kcal/mol) closer to experimental values. Energy decomposition analysis (EDA) further distinguishes solvent vs. solute contributions to transition states .

Q. What structural characterization techniques are suitable for this compound complexes?

X-ray crystallography is the gold standard for determining bond lengths and coordination geometries. For example, rhodium-p-nitrophenoxide complexes exhibit square-planar configurations with Rh–O bond lengths of ~1.98 Å. Pair with spectroscopic methods (IR, UV-Vis) to validate electronic transitions and ligand-field effects .

Q. How do researchers address contradictions in mechanistic studies of phosphate ester hydrolysis involving p-nitrophenoxide?

Contradictions arise from competing mechanisms (e.g., associative vs. dissociative pathways). Use a combination of kinetic isotope effects (KIEs), stereochemical analysis, and computational modeling to distinguish mechanisms. For example, ¹⁸O-labeled substrates can track nucleophilic vs. electrophilic participation, while theoretical studies identify transition-state geometries .

Methodological Guidance

- Experimental Design: Use borate or acetate buffers (pH 6–10) to stabilize p-nitrophenoxide ionization states during kinetics studies .

- Data Analysis: Apply Eyring or Arrhenius equations to extract activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.

- Contradiction Resolution: Cross-validate computational results with experimental techniques (e.g., NMR line-shape analysis) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。